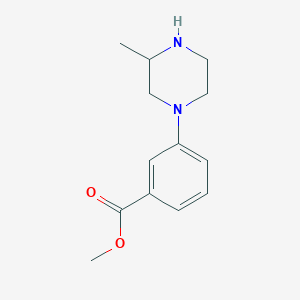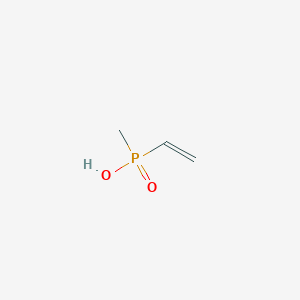
trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane: is an organic compound with the molecular formula C₁₂H₁₈N₂S₂ It is characterized by the presence of two isothiocyanatoethyl groups attached to a cyclohexane ring in a trans configuration
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane typically involves the reaction of 1,4-cyclohexanedimethanol with thiophosgene in the presence of a base. The reaction proceeds through the formation of intermediate isothiocyanate groups, which then react with the cyclohexane ring to form the final product. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate groups to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isothiocyanate groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted cyclohexane derivatives.
科学研究应用
Chemistry: trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane is used as a building block in organic synthesis
Biology: In biological research, this compound is used as a cross-linking agent for proteins and other biomolecules. Its ability to form stable isothiocyanate linkages makes it valuable in studying protein-protein interactions and enzyme mechanisms.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents. Its reactivity with nucleophiles allows for the modification of biological targets.
Industry: In industrial applications, this compound is used in the production of specialty polymers and coatings. Its ability to form strong bonds with various substrates makes it useful in creating durable materials.
作用机制
The mechanism of action of trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane involves the reactivity of its isothiocyanate groups. These groups can react with nucleophiles such as amines, thiols, and hydroxyl groups, forming stable thiourea or thiocarbamate linkages. This reactivity underlies its use as a cross-linking agent and in the modification of biological targets.
相似化合物的比较
trans-1,4-Bis(2-isocyanatoethyl)cyclohexane: Similar structure but with isocyanate groups instead of isothiocyanate.
trans-1,4-Bis(2-aminomethyl)cyclohexane: Contains amino groups instead of isothiocyanate.
trans-1,4-Bis(2-hydroxyethyl)cyclohexane: Contains hydroxyl groups instead of isothiocyanate.
Uniqueness: trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane is unique due to its isothiocyanate groups, which confer distinct reactivity and applications. Unlike its analogs with isocyanate, amino, or hydroxyl groups, the isothiocyanate groups provide specific reactivity with nucleophiles, making it valuable in cross-linking and modification reactions.
属性
CAS 编号 |
25029-11-2 |
|---|---|
分子式 |
C12H18N2S2 |
分子量 |
254.4 g/mol |
IUPAC 名称 |
1,4-bis(2-isothiocyanatoethyl)cyclohexane |
InChI |
InChI=1S/C12H18N2S2/c15-9-13-7-5-11-1-2-12(4-3-11)6-8-14-10-16/h11-12H,1-8H2 |
InChI 键 |
GQSJCHSMDBWAQK-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1CCN=C=S)CCN=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


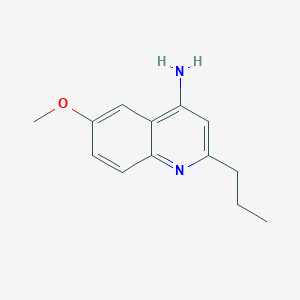

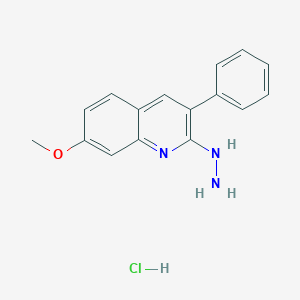
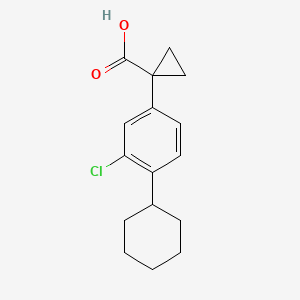

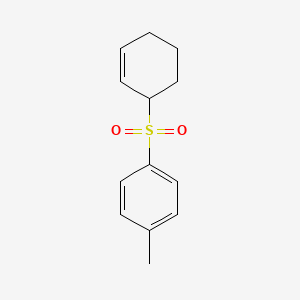
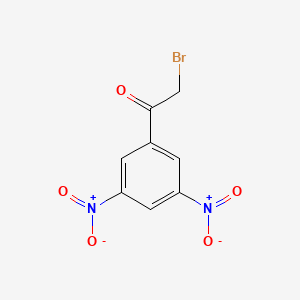
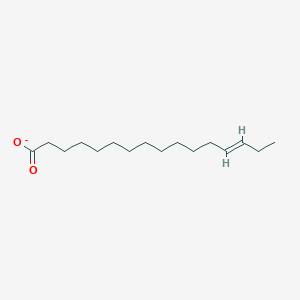
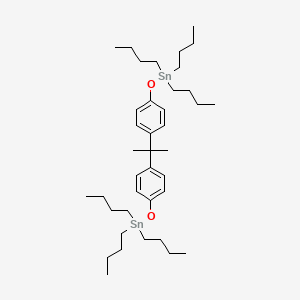
![[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy-](/img/structure/B13750660.png)
